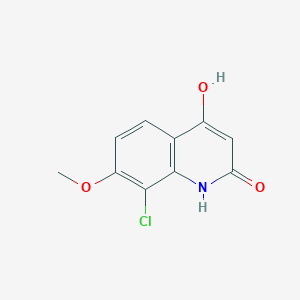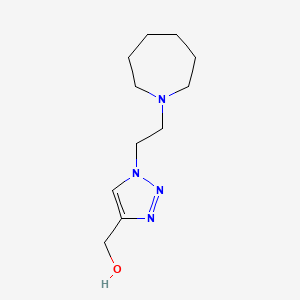
(1-(2-(azepan-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-(azepan-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Antifungal Activity
- A study involved the design, synthesis, and structure-activity relationship studies of novel triazole derivatives as inhibitors of human dihydroorotate dehydrogenase (HsDHODH), an enzyme involved in pyrimidine biosynthesis. Among the synthesized compounds, a derivative showed significant inhibitory activity, highlighting the potential of triazole derivatives in enzyme inhibition applications (Gong et al., 2017).
Antimicrobial and Antitubercular Agents
- Another study synthesized new series of quinoline-4-yl-1,2,3-triazoles with amides, sulphonamides, and amidopiperazines, assessing their antibacterial and antimycobacterial activities. Several compounds exhibited activity against Mycobacterium tuberculosis, indicating their potential as lead molecules for antitubercular therapy (Thomas et al., 2011).
Antioxidant Properties
- Research focused on synthesizing new 1,4-disubstituted 1,2,3-triazoles and evaluating their antioxidant activity. The compounds were generated through the Cu(I)-catalysed azide-alkyne cycloaddition (CuAAC) reaction, showing moderate antioxidant capabilities, which opens up possibilities for developing new antioxidant agents (DA Cunha Lima et al., 2021).
Antifungal Evaluations
- A study synthesized ten 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and tested their antifungal activity against Candida strains. One compound, in particular, showed promising antifungal properties, suggesting the potential for further modifications to improve drug candidacy (Lima-Neto et al., 2012).
Insecticide Analysis
- Research involved the synthesis of haptens for the enzyme-linked immunoassay of the insecticide triazophos, indicating the role of triazole derivatives in the development of analytical methods for environmental and agricultural chemical detection (Gui et al., 2006).
Propiedades
IUPAC Name |
[1-[2-(azepan-1-yl)ethyl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c16-10-11-9-15(13-12-11)8-7-14-5-3-1-2-4-6-14/h9,16H,1-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTBCDKYNQFQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN2C=C(N=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001159789 |
Source


|
| Record name | 1H-1,2,3-Triazole-4-methanol, 1-[2-(hexahydro-1H-azepin-1-yl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001159789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-(azepan-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol | |
CAS RN |
1415562-62-7 |
Source


|
| Record name | 1H-1,2,3-Triazole-4-methanol, 1-[2-(hexahydro-1H-azepin-1-yl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole-4-methanol, 1-[2-(hexahydro-1H-azepin-1-yl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001159789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

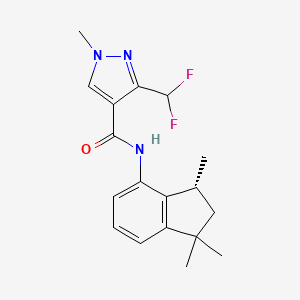
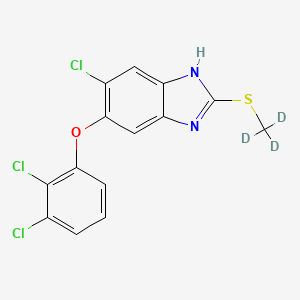
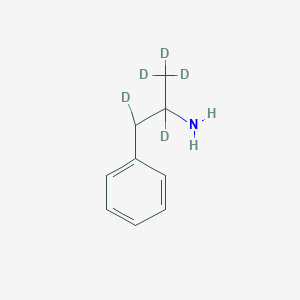
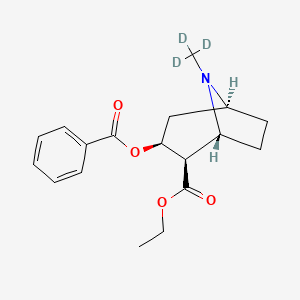
![(+/-)-11-Nor-9-Tetrahydrocannabinol-[d3]](/img/structure/B6594795.png)

![[7-[4-[Bis(4-methylphenyl)amino]phenyl]-2,1,3-benzothiadiazole-4-ylmethylene]malononitrile](/img/structure/B6594802.png)
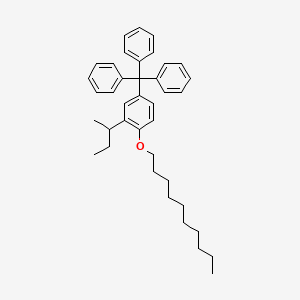
![8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride](/img/structure/B6594829.png)
![4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6594835.png)

![7-bromo-5-methoxy-2-oxo-3,3a,8,10-tetrahydro-2H-4-oxa-9-azacyclohepta[def]fluorene-9(3a1H)-carbaldehyde](/img/structure/B6594838.png)

